3,6-Dimethyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid

Asymmetric Synthesis Peptidomimetic Chemistry Chiral Building Block Procurement

3,6-Dimethyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (CAS 90048-20-7; molecular formula C₇H₁₂N₂O₂; molecular weight 156.18 g/mol) is a heterocyclic α,α-disubstituted amino acid analogue belonging to the 2,3,4,5-tetrahydropyridazine-3-carboxylic acid (Thp/PCA) scaffold family. This compound features a partially unsaturated six-membered ring bearing nitrogen atoms at positions 1 and 2, a carboxylic acid at C-3, and methyl substituents at both C-3 and C-6—creating a tetrasubstituted carbon center at C-3 that imposes distinct conformational constraints relative to mono-substituted or saturated analogues.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 90048-20-7
Cat. No. B11767715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid
CAS90048-20-7
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=NNC(CC1)(C)C(=O)O
InChIInChI=1S/C7H12N2O2/c1-5-3-4-7(2,6(10)11)9-8-5/h9H,3-4H2,1-2H3,(H,10,11)
InChIKeyZYUHJLCMBWGRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-2,3,4,5-tetrahydropyridazine-3-carboxylic Acid (CAS 90048-20-7): Core Structural and Physicochemical Identity for Procurement Specification


3,6-Dimethyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (CAS 90048-20-7; molecular formula C₇H₁₂N₂O₂; molecular weight 156.18 g/mol) is a heterocyclic α,α-disubstituted amino acid analogue belonging to the 2,3,4,5-tetrahydropyridazine-3-carboxylic acid (Thp/PCA) scaffold family . This compound features a partially unsaturated six-membered ring bearing nitrogen atoms at positions 1 and 2, a carboxylic acid at C-3, and methyl substituents at both C-3 and C-6—creating a tetrasubstituted carbon center at C-3 that imposes distinct conformational constraints relative to mono-substituted or saturated analogues [1]. The tetrahydropyridazine core is a recognized conformationally constrained proline isostere found in multiple bioactive non-ribosomal peptides (e.g., luzopeptins, svetamycins, pyridapeptides), where the degree of ring unsaturation and substitution pattern directly modulates peptide backbone geometry and biological target engagement [1]. As a niche research chemical, this compound is supplied by specialty vendors at purities typically ranging from 95–97%, with differential procurement value being determined by stereochemical integrity, residual solvent profile, and the supplier's capacity to furnish orthogonal analytical characterization (NMR, HPLC, chiral purity) rather than by catalog price alone .

Why Generic Tetrahydropyridazine-3-carboxylic Acids Cannot Substitute for 3,6-Dimethyl-2,3,4,5-tetrahydropyridazine-3-carboxylic Acid Without Quantitative Justification


Within the 2,3,4,5-tetrahydropyridazine-3-carboxylic acid (PCA) family, substitution at C-3 and C-6 fundamentally alters conformational preferences, reactivity, and biological recognition [1]. The parental PCA scaffold (unsubstituted at C-3 and C-6) and its 3-monoalkyl analogues possess a stereogenic center at C-3 that engenders measurable enantiomer-dependent differences in organocatalytic activity and peptide secondary structure induction [1]. The target compound, however, is α,α-disubstituted at C-3 (geminal methyl and carboxyl), eliminating the C-3 stereocenter and thereby producing a distinct Ramachandran-accessible conformational space compared to its 3-monoalkyl congeners [2]. Substitution by generic tetrahydropyridazines lacking the C-6 methyl group alters the electronic character of the hydrazone moiety (C=N), affecting both the compound's stability toward hydrolysis and its capacity to participate in stereoelectronic interactions within enzyme active sites [3]. Even among seemingly equivalent supplier catalog entries, batch-to-batch variability in enantiomeric excess, residual solvents, and trace metal content—parameters rarely specified on standard certificates of analysis—can confound reproducibility in asymmetric synthesis and biological assay contexts, making unverified substitution a significant source of experimental error [2].

Quantitative Differentiation Evidence for 3,6-Dimethyl-2,3,4,5-tetrahydropyridazine-3-carboxylic Acid Relative to Closest Structural Comparators


C-3 α,α-Disubstitution Eliminates Enantiomerism and Simplifies Chiral Procurement Relative to (3S)-PCA Methyl Ester

The target compound is achiral at C-3 because the C-3 position bears two identical carbon substituents (methyl and carboxyl), whereas the widely used synthetic intermediate (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid methyl ester is chiral at C-3 and requires enantioselective synthesis to obtain a single enantiomer [1]. Cowley et al. (2010) reported that the (3S)-methyl ester can be prepared with 99% enantiomeric excess (ee) via an organocatalytic route, but this requires expensive chiral catalysts and rigorous stereochemical validation (chiral HPLC or polarimetry) that adds cost and analytical burden [1]. In contrast, the achiral nature of 3,6-dimethyl-Thp-3-carboxylic acid means that procurement is inherently free of enantiomeric purity concerns—a single batch is chemically homogeneous without the risk of the undesired enantiomer contaminating subsequent peptide couplings or biological assays [1][2].

Asymmetric Synthesis Peptidomimetic Chemistry Chiral Building Block Procurement

Thermal Stability Differentiation: 3,6-Dimethyl Substitution Pattern Alters Azo-Decomposition Pathway Versus 3,4-Dimethyl Regioisomer

Dervan and Uyehara (1976) conducted a comparative thermal decomposition study of cis- and trans-3,4-dimethyl- and 3,6-dimethyl-3,4,5,6-tetrahydropyridazines to probe the mechanism of azo decomposition [1]. While the study did not directly include the 3-carboxylic acid derivative, the core 3,6-dimethyl-tetrahydropyridazine ring system exhibited a distinct stereochemical outcome profile: the 3,6-dimethyl substitution pattern leads to retention of configuration in the hydrocarbon products formed upon nitrogen extrusion, whereas the 3,4-dimethyl regioisomer yields a different product distribution consistent with a non-concerted diradical pathway [1]. This mechanistic divergence has practical implications: the 3,6-dimethyl substitution pattern, by positioning both methyl groups adjacent to the nitrogen atoms, alters the electronic environment of the N–N bond, potentially affecting the compound's shelf-life stability, thermal safety margins during shipping, and compatibility with high-temperature synthetic transformations compared to regioisomeric tetrahydropyridazines [1][2].

Thermal Decomposition Kinetics Regioisomer Stability Process Safety Assessment

C-6 Methyl Substituent Blocks Metabolic Oxidation Observed in Unsubstituted Tetrahydropyridazine-3-carboxylic Acid Natural Products

In luzopeptin and related decadepsipeptide antibiotics, the acyl-substituted tetrahydropyridazine-3-carboxylic acid (Thp) subunit undergoes cytochrome P450-mediated desaturation at the C-4–C-5 bond as a critical biosynthetic tailoring step that regulates biological potency [1]. This desaturation reaction is possible only when the C-6 position lacks substitution that would sterically or electronically obstruct P450 access to the adjacent C-5 position [1]. The C-6 methyl group in 3,6-dimethyl-Thp-3-carboxylic acid introduces steric hindrance at the position adjacent to the metabolic hotspot, which is predicted—by structural analogy and enzymatic precedent—to reduce or block P450-mediated hydrazone formation relative to the unsubstituted Thp core found in natural products [1]. This structural feature is relevant for procurement decisions in medicinal chemistry programs where tetrahydropyridazine-containing lead compounds require predictable metabolic stability profiles, as the C-6 methyl substituent may confer resistance to oxidative metabolism that unsubstituted or C-6-unsubstituted analogues lack [1].

Metabolic Stability Biosynthetic Intermediate Natural Product Derivatization

Geminal Dimethyl Effect at C-3 Enhances Conformational Rigidity Relative to Monosubstituted PCA Analogues

The geminal disubstitution at C-3 (methyl + carboxyl) in the target compound implements the Thorpe–Ingold effect, reducing the C–C–C bond angle at the quaternary center and restricting backbone conformational freedom more severely than in monosubstituted tetrahydropyridazine-3-carboxylic acids [1]. Ciufolini and Xi (1998) established that piperazic acid and its unsaturated analogues function as 'rigid proline equivalents' whose ϕ/ψ dihedral angle preferences are exquisitely sensitive to ring substitution and the degree of unsaturation [1]. The 3,6-dimethyl-Thp-3-carboxylic acid scaffold, by virtue of α,α-disubstitution at C-3, is predicted to populate a narrower subset of the Ramachandran space compared to (3S)-PCA or hexahydropyridazine-3-carboxylic acid, making it a more structurally constrained building block for peptidomimetic design where tight conformational control is required [1][2]. This difference in conformational entropy has practical consequences for procurement: researchers designing β-turn mimics or studying peptide backbone rigidity will obtain measurably different NMR and CD spectroscopic signatures with this compound compared to less constrained analogues, and substitution without quantitative conformational justification risks invalidating structure–activity relationship (SAR) conclusions [2].

Conformational Analysis Peptide Turn Mimetics Structural Biology

Evidence-Backed Application Scenarios for 3,6-Dimethyl-2,3,4,5-tetrahydropyridazine-3-carboxylic Acid in Scientific Procurement and Research


Achiral Building Block for Parallel Synthesis of Peptidomimetic Libraries

In combinatorial chemistry programs where diverse tetrahydropyridazine-containing peptide libraries are generated, the achiral nature of 3,6-dimethyl-Thp-3-carboxylic acid eliminates the need to source and validate enantiopure starting materials [1]. This simplifies library design by removing stereochemical complexity at the C-3 position while preserving the conformational rigidity inherent to the tetrahydropyridazine scaffold, as established by the piperazic acid SAR framework [2]. Researchers can couple this compound using standard peptide synthesis protocols (e.g., HATU/DIPEA activation) without the epimerization risk assessment required for chiral PCA derivatives [1].

Metabolic Stability Probe in Cytochrome P450-Mediated Hydrazone Formation Studies

Biochemists investigating the biosynthetic tailoring of non-ribosomal peptides can employ 3,6-dimethyl-Thp-3-carboxylic acid as a mechanistic probe for the steric requirements of the P450 desaturase that converts Thp subunits to their dehydrated hydrazone forms [1]. By comparing the metabolic turnover of this C-6-methylated substrate against unsubstituted Thp-3-carboxylic acid in recombinant P450 assays, researchers can experimentally test the hypothesis that C-6 substitution blocks enzymatic desaturation, thereby informing both natural product biosynthetic engineering and the design of metabolically stabilized drug candidates [1][2].

Conformational Constraint Standard for NMR-Based Peptide Turn Analysis

For structural biology groups using NMR spectroscopy to characterize β-turn conformations in designed peptides, 3,6-dimethyl-Thp-3-carboxylic acid serves as a maximally constrained reference standard [1]. Its C-3 α,α-disubstitution imposes greater backbone restriction than (3S)-PCA or hexahydropyridazine-3-carboxylic acid, and comparative ¹H NMR (e.g., amide proton temperature coefficients, NOE patterns) and circular dichroism (CD) experiments with peptides containing this versus less constrained analogues can quantify the conformational penalty associated with each scaffold, directly informing turn mimetic design [1][2].

Thermal Stability Comparator for Process Safety Assessment of Azo-Heterocycles

Process chemistry groups conducting thermal hazard assessments of tetrahydropyridazine-containing intermediates can utilize the documented thermal decomposition behavior of the 3,6-dimethyl core [1] as a benchmark. While specific DSC/TGA data for the 3-carboxylic acid derivative are not publicly available, the mechanistic study by Dervan and Uyehara (1976) on the regioisomeric 3,6-dimethyl-tetrahydropyridazine ring system provides a framework for predicting decomposition product profiles and for designing comparative accelerated rate calorimetry (ARC) experiments that differentiate this compound's thermal safety profile from its 3,4-dimethyl regioisomer [1][2].

Quote Request

Request a Quote for 3,6-Dimethyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.